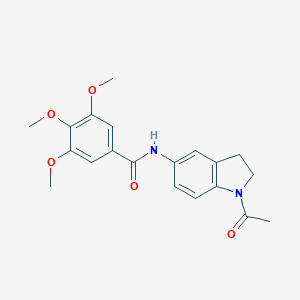
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPQ belongs to the class of quinazolinone derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
作用機序
The precise mechanism of action of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and proteins involved in cancer cell growth and inflammation. It may also modulate certain neurotransmitters in the brain, which could explain its potential in treating neurological disorders.
Biochemical and Physiological Effects:
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been found to have anti-inflammatory effects, which can help reduce inflammation in the body. It has also been shown to have neuroprotective properties, which could potentially be useful in treating neurological disorders.
実験室実験の利点と制限
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific research fields. However, one limitation of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is that its precise mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its use.
将来の方向性
There are several potential future directions for research related to 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of targeted therapies for cancer and inflammation based on the use of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone and its potential applications in treating neurological disorders. Finally, studies could investigate the potential use of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in combination with other drugs or therapies to enhance its effectiveness.
合成法
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 2-aminobenzophenone in the presence of a suitable catalyst. Another method involves the reaction of 2-aminobenzophenone with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base.
科学的研究の応用
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has shown potential applications in various scientific research fields, including cancer treatment, inflammation, and neurological disorders. Studies have shown that 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory effects and can reduce inflammation in the body. Additionally, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has shown potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
分子式 |
C24H19ClN4O |
分子量 |
414.9 g/mol |
IUPAC名 |
2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H19ClN4O/c1-16-21(22(25)29(27-16)18-12-6-3-7-13-18)23-26-20-15-9-8-14-19(20)24(30)28(23)17-10-4-2-5-11-17/h2-15,23,26H,1H3 |
InChIキー |
LFOUUAMYIOWYLU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Cl)C5=CC=CC=C5 |
正規SMILES |
CC1=NN(C(=C1C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(4-fluorobenzoyl)amino]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B300150.png)


![3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide](/img/structure/B300153.png)
![3-{[(3-chloroanilino)carbonyl]amino}-N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B300154.png)
![N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B300155.png)
![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B300157.png)
![N-[2-(benzyloxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B300162.png)




